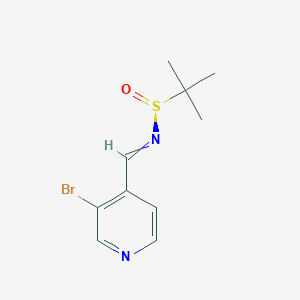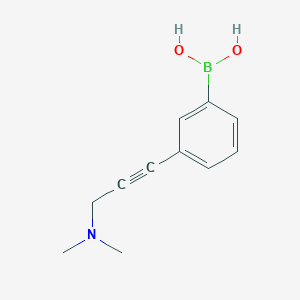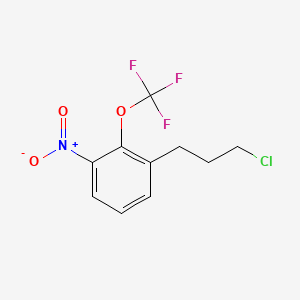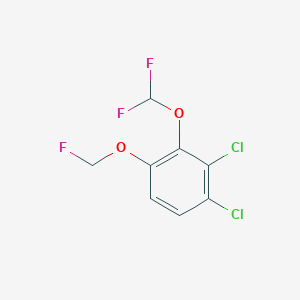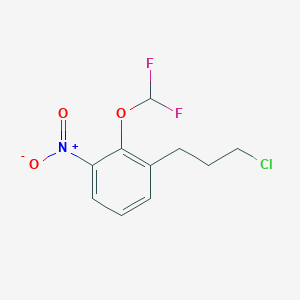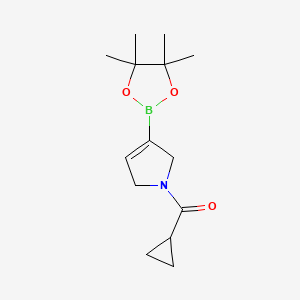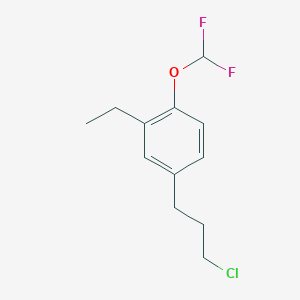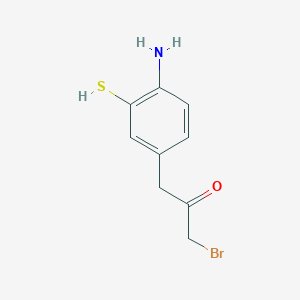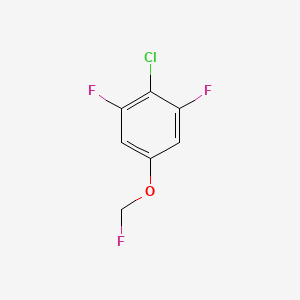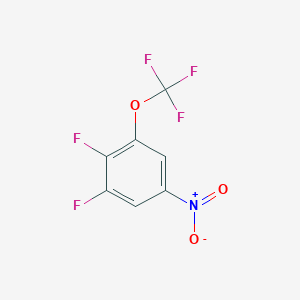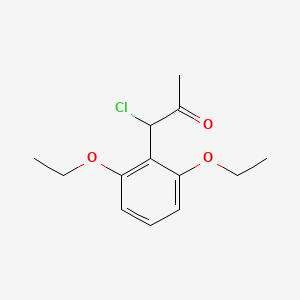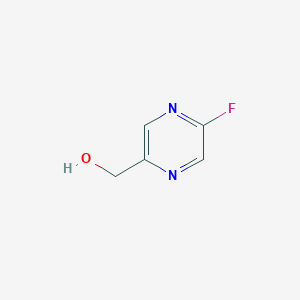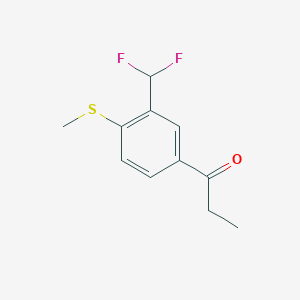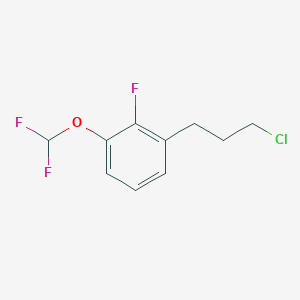
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and a fluorobenzene core
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, alkylation, and etherification reactions under controlled conditions. Industrial production methods often optimize these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or rhodium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biological pathways and processes, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene include other halogenated benzene derivatives and fluorinated organic compounds. What sets this compound apart is the specific combination of chloropropyl, difluoromethoxy, and fluorobenzene groups, which confer unique chemical properties and reactivity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H10ClF3O |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
ZDYUNEGJIDURNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


